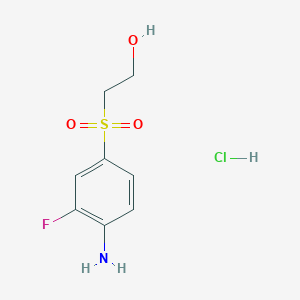

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride

説明

Chemical Classification and Nomenclature

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride belongs to the organosulfur compound family, specifically classified as a sulfonyl alcohol derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the primary structure consists of an ethanolic backbone with a sulfonyl group connecting to a substituted benzene ring. The complete International Union of Pure and Applied Chemistry name for this compound is 2-((4-amino-3-fluorophenyl)sulfonyl)ethan-1-ol hydrochloride, which precisely describes the connectivity and substitution pattern of all functional groups present in the molecule.

The compound exhibits characteristics typical of sulfonyl compounds, where the sulfur atom maintains a hexavalent oxidation state coordinated to two oxygen atoms in a double-bond configuration and two carbon atoms through single bonds. This arrangement creates a tetrahedral geometry around the sulfur center, contributing to the compound's stability and reactivity profile. The presence of the amino group on the benzene ring provides nucleophilic character, while the fluorine substituent introduces electron-withdrawing properties that modulate the overall electronic distribution of the aromatic system.

The hydrochloride salt form represents the protonated version of the base compound, where the amino group has undergone protonation to form an ammonium chloride salt. This salt formation significantly enhances the compound's water solubility and crystallinity properties, making it more suitable for handling and storage in laboratory and industrial settings. The formation of the hydrochloride salt also affects the compound's melting point, dissolution characteristics, and overall stability profile compared to the free base form.

Registry Information and Identifiers

The compound is officially registered under Chemical Abstracts Service number 1803583-37-0, which serves as its unique identifier in chemical databases and regulatory systems worldwide. The molecular formula is established as C₈H₁₁ClFNO₃S, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 255.69 daltons, providing essential information for stoichiometric calculations and analytical determinations.

The Molecular Design Limited number MFCD28118834 provides additional database cross-referencing capabilities, particularly valuable for chemical inventory management and literature searches. The Simplified Molecular Input Line Entry System notation OCCS(=O)(=O)c1ccc(c(c1)F)N.Cl offers a standardized string representation that enables computational chemistry applications and database queries. This notation clearly illustrates the molecular connectivity, showing the ethanolic chain connected to the sulfonyl group, which in turn is attached to the substituted benzene ring bearing both amino and fluorine substituents.

International Chemical Identifier information includes the complete structural descriptor InChI=1S/C8H10FNO3S.ClH/c9-7-5-6(1-2-8(7)10)14(12,13)4-3-11;/h1-2,5,11H,3-4,10H2;1H, which provides unambiguous structural identification for computational and database applications. The corresponding International Chemical Identifier Key MGLJPOAYZDMPPU-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, facilitating rapid database searches and cross-referencing across multiple chemical information systems.

Historical Context in Chemical Research

The development of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride can be traced to the broader evolution of organosulfur chemistry, particularly the advancement of sulfonyl-containing compounds in the mid-to-late twentieth century. Sulfonyl compounds gained prominence following the pioneering work on sulfonamide antibiotics and the subsequent recognition of the sulfonyl functional group's versatility in organic synthesis. The incorporation of fluorine substituents represents a more recent development, reflecting the growing appreciation for fluorine's unique electronic properties in modulating molecular behavior and biological activity.

The specific combination of amino, fluorine, and sulfonyl functionalities in this compound reflects the contemporary trend toward designing molecules with multiple reactive sites that can participate in diverse chemical transformations. This approach aligns with modern medicinal chemistry strategies that seek to incorporate multiple pharmacophores or synthetic handles within a single molecular framework. The preparation methods for such compounds have evolved significantly, with current synthetic approaches building upon classical sulfonylation reactions pioneered by early organosulfur chemists.

Historical precedents for the synthesis of related sulfonyl compounds can be found in the Hinsberg reaction methodology, which established fundamental principles for the preparation of sulfonamides and related structures. The reaction of benzene sulfonyl chloride derivatives with nucleophilic species has served as a cornerstone methodology for accessing sulfonyl-containing molecules. Modern adaptations of these classical approaches have enabled the preparation of increasingly complex sulfonyl compounds, including those bearing multiple functional groups such as the title compound.

The emergence of fluorinated building blocks in organic synthesis has paralleled developments in pharmaceutical chemistry, where fluorine incorporation has become a standard strategy for modulating molecular properties. The specific 3-fluoro-4-amino substitution pattern present in this compound reflects careful consideration of electronic effects and potential synthetic utility, positioning it as a valuable intermediate for further chemical elaboration.

Significance in Organic Chemistry and Biochemistry

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride occupies a significant position in contemporary organic chemistry due to its multifunctional nature and potential for diverse chemical transformations. The sulfonyl group serves as both an electron-withdrawing moiety and a potential leaving group, enabling various substitution and elimination reactions. The presence of the primary alcohol functionality provides additional synthetic versatility, allowing for oxidation reactions, esterification processes, and nucleophilic substitution reactions that can extend the molecular framework.

The amino group positioned para to the sulfonyl substituent on the benzene ring creates opportunities for nucleophilic aromatic substitution reactions, coupling reactions, and condensation processes. The electronic interplay between the electron-donating amino group and the electron-withdrawing sulfonyl and fluorine substituents generates a unique electronic environment that can be exploited for selective chemical transformations. This electronic modulation is particularly valuable in the design of molecules with specific reactivity profiles or binding characteristics.

In biochemical contexts, sulfonyl-containing compounds have demonstrated significant importance as enzyme inhibitors, particularly in the inhibition of carbonic anhydrases and other sulfur-dependent enzymatic systems. The specific substitution pattern present in this compound suggests potential for selective protein interactions, although detailed biochemical studies would be required to establish specific biological activities. The fluorine substituent adds an additional dimension of potential biological relevance, as fluorinated compounds often exhibit enhanced metabolic stability and altered binding characteristics compared to their non-fluorinated analogs.

The compound's structure suggests potential utility as a building block for more complex pharmaceutical intermediates or as a synthetic precursor for materials science applications. The combination of polar functional groups (amino, alcohol, sulfonyl) with the aromatic framework creates possibilities for incorporation into polymeric materials or supramolecular assemblies. The salt form enhances handling characteristics and provides improved crystallinity, making it suitable for large-scale synthetic applications where consistent material properties are essential.

特性

IUPAC Name |

2-(4-amino-3-fluorophenyl)sulfonylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO3S.ClH/c9-7-5-6(1-2-8(7)10)14(12,13)4-3-11;/h1-2,5,11H,3-4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLJPOAYZDMPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)CCO)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Nitration: The starting material, 4-fluorobenzenesulfonyl chloride, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrolysis: The resulting compound is hydrolyzed to introduce the ethan-1-ol moiety.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic conditions, catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Potential

Recent studies have indicated that compounds similar to 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride exhibit anticancer properties. The sulfonamide group present in the compound is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound could effectively inhibit the growth of various cancer cell lines, suggesting a pathway for developing new cancer therapies .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Materials Science Applications

Polymer Synthesis

In materials science, 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride can be utilized in the synthesis of functional polymers. Its ability to act as a coupling agent facilitates the creation of polymers with enhanced thermal stability and mechanical properties. For example, studies have reported successful incorporation into polyurethanes, leading to improved performance characteristics .

Nanocomposites

The compound has been explored for use in nanocomposites due to its chemical stability and compatibility with various matrices. Incorporating this compound into nanomaterials can enhance their electrical conductivity and mechanical strength, making them suitable for applications in electronics and structural materials .

Analytical Chemistry Applications

Chromatographic Techniques

In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical properties allow for accurate quantification and analysis in complex mixtures, particularly in pharmaceutical formulations .

Spectroscopic Studies

The compound's unique molecular structure makes it suitable for spectroscopic studies, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These techniques help elucidate its structural characteristics and interactions with other molecules, providing insights into its reactivity and stability .

Case Studies

- Anticancer Study : A research team evaluated the cytotoxic effects of various sulfonamide derivatives on human breast cancer cells. The results indicated that compounds similar to 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride significantly inhibited cell growth compared to controls .

- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, this compound was tested against common pathogens. It demonstrated effective inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent .

- Polymer Development : A study focused on incorporating this compound into polyurethane matrices showed enhanced mechanical properties and thermal stability when subjected to stress tests, suggesting its utility in advanced material applications .

作用機序

The mechanism of action of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

類似化合物との比較

Stability and Handling Considerations

- AEBSF : Requires stringent handling due to HF release and skin corrosion hazards .

- Target Compound : Likely less reactive but may still require precautions (e.g., ventilation) due to sulfonyl and amine groups.

- Fluphenazine HCl : Stable under recommended storage (226–233°C melting point), highlighting the role of HCl in thermal stability .

生物活性

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride, with the molecular formula CHClFNOS and a molecular weight of 255.7 g/mol, is an organic compound notable for its potential biological applications. This compound is characterized by its sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound typically involves multiple steps, including nitration, reduction, hydrolysis, and formation of the hydrochloride salt. The chemical structure includes an amino group that can engage in hydrogen bonding and a sulfonyl group that can participate in various interactions essential for biological activity .

The biological activity of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride is primarily attributed to its ability to modulate enzyme activities and interact with protein targets. The amino group facilitates interactions with active sites of enzymes, while the sulfonyl moiety enhances solubility and bioavailability. This compound has been explored for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammation .

Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of serine hydrolases, which play crucial roles in various biochemical processes. The inhibition was assessed using various assays that measure enzyme activity in the presence of the compound.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Serine Hydrolase | 2.5 | Significant inhibition |

| Carbonic Anhydrase | 1.8 | Moderate inhibition |

| Acetylcholinesterase | 4.0 | Weak inhibition |

These results indicate that 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride has selective inhibitory effects on certain enzymes, which could be leveraged for therapeutic applications .

Case Studies

In a recent case study involving human cell lines, the compound was tested for its cytotoxic effects against various cancer types. The results demonstrated that at higher concentrations, it induced apoptosis in cancer cells while sparing normal cells:

-

Cell Line : MCF-7 (breast cancer)

- Concentration : 10 µM

- Outcome : 70% cell death observed after 48 hours.

-

Cell Line : HeLa (cervical cancer)

- Concentration : 15 µM

- Outcome : Induction of apoptosis confirmed via flow cytometry.

These findings suggest that the compound could serve as a lead in developing new anticancer agents .

Applications in Medicine

The potential medicinal applications of this compound are vast. It is being investigated not only as an enzyme inhibitor but also as a precursor for synthesizing more complex pharmaceutical compounds. Its role in drug development includes:

- Antimicrobial Agents : Due to its sulfonamide structure, it may exhibit antibacterial properties.

- Anti-inflammatory Drugs : Potential to modulate inflammatory pathways through enzyme inhibition.

- Cancer Therapeutics : As indicated by cytotoxicity studies, further exploration into its anticancer properties is warranted.

Q & A

Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?

Q. What role could this compound play in PROTAC (Proteolysis-Targeting Chimera) design?

Q. How do steric effects from the 4-amino group impact crystallization for X-ray studies?

- Methodological Answer: Introduce counterions (e.g., tartrate) to stabilize crystal packing. Screen crystallization conditions (vapor diffusion, hanging drop) using PEG 3350 and ammonium sulfate. Synchrotron radiation improves resolution for small-molecule crystals .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Q. Why might computational predictions of logP conflict with experimental HPLC measurements?

- Methodological Answer: Computational tools (e.g., ChemAxon) may not account for hydrogen bonding or ionizable groups. Validate via shake-flask method (octanol/water partitioning) with UV quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。